3-Amino-5-fluoropicolinaldehyde
CAS No.: 1289114-66-4
Cat. No.: VC0059899
Molecular Formula: C6H5FN2O
Molecular Weight: 140.117
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289114-66-4 |
|---|---|
| Molecular Formula | C6H5FN2O |
| Molecular Weight | 140.117 |
| IUPAC Name | 3-amino-5-fluoropyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 |
| Standard InChI Key | VRWNWXWPHVFGAT-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1N)C=O)F |
Introduction
Chemical Structure and Fundamental Properties
3-Amino-5-fluoropicolinaldehyde (C₆H₅FN₂O) is characterized by a pyridine core with three key functional groups: an aldehyde at position 2 (which defines it as a picolinaldehyde), an amino group at position 3, and a fluorine atom at position 5. The molecule has a molecular weight of 140.11 g/mol and is identified by CAS number 1289114-66-4. The presence of both electron-donating (amino) and electron-withdrawing (fluorine) groups creates a unique electronic distribution across the pyridine ring, influencing its chemical behavior and reactivity patterns.
Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₅FN₂O |
| Molecular Weight | 140.11 g/mol |
| Physical State | Solid at room temperature |
| CAS Number | 1289114-66-4 |
| IUPAC Name | 3-amino-5-fluoropyridine-2-carbaldehyde |
Chemical Reactivity Profile
The reactivity of 3-Amino-5-fluoropicolinaldehyde is primarily defined by its three functional groups, each offering distinct reaction pathways.
Aldehyde Reactivity
The aldehyde group at position 2 is highly reactive and can participate in numerous transformations:
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Oxidation reactions to form the corresponding carboxylic acid
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Reduction reactions to form the alcohol derivative
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Condensation reactions with amines to form imines
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Aldol condensations and related C-C bond-forming reactions
These transformations make 3-Amino-5-fluoropicolinaldehyde a valuable building block for the synthesis of more complex structures, including potential pharmaceutical intermediates.
Amino Group Reactivity
The amino group at position 3 offers additional synthetic versatility:
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Diazotization reactions
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Acylation or alkylation transformations
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Participation in coupling reactions
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Formation of amides and related derivatives
Fluorine-Specific Chemistry
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Increased metabolic stability in biological systems
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Altered electronic properties of the pyridine ring
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Modified hydrogen bonding capabilities
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Potential for unique intermolecular interactions
The presence of fluorine significantly impacts the compound's lipophilicity, a critical parameter in drug development. Fluorinated compounds often demonstrate enhanced membrane permeability and metabolic stability compared to their non-fluorinated counterparts.
Applications in Chemical Synthesis
3-Amino-5-fluoropicolinaldehyde serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems. Its utility extends to multiple synthetic applications:
Heterocyclic Ring Construction
The compound can participate in various cyclization reactions to form fused heterocyclic systems. For instance, in reactions similar to those documented for related compounds, 3-Amino-5-fluoropicolinaldehyde could potentially undergo Pictet-Spengler cyclization to form tricyclic indazole structures . These transformations are particularly valuable in the synthesis of compounds with potential biological activity.
Medicinal Chemistry Applications
In medicinal chemistry, 3-Amino-5-fluoropicolinaldehyde and its derivatives are particularly valuable for several reasons:
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The fluorine substituent can enhance metabolic stability
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The amino group provides a site for further functionalization
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The aldehyde group enables various condensation reactions
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The pyridine ring offers a scaffold for constructing bioactive molecules
These features make the compound an attractive starting material for the synthesis of potential drug candidates targeting various therapeutic areas.
Comparative Analysis with Structurally Related Compounds
Understanding the properties of 3-Amino-5-fluoropicolinaldehyde in relation to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Positional Isomers
| Compound | Key Differences | Potential Impact on Properties |
|---|---|---|
| 3-Amino-5-fluoropicolinaldehyde | Reference compound | Baseline for comparison |
| 6-Amino-5-fluoropicolinaldehyde | Different position of amino group | Altered electronic distribution and reactivity |
| 3-Fluoro-5-aminopicolinaldehyde | Different positions of fluoro and amino groups | Modified hydrogen bonding capabilities |
Comparison with Non-fluorinated Analogues
Current Research Trends and Future Directions
Research on fluorinated heterocycles like 3-Amino-5-fluoropicolinaldehyde continues to evolve, driven by advances in synthetic methodology and expanding applications in medicinal chemistry.
Advances in Synthetic Methodology
Recent advances in fluorination techniques have expanded the toolkit available for synthesizing compounds like 3-Amino-5-fluoropicolinaldehyde. Methods such as the Hartwig fluorination using silver fluoride (AgF₂) represent important developments in this field . Future research may focus on developing more efficient and selective methods for introducing fluorine into complex heterocyclic systems.
Applications in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become increasingly important in pharmaceutical research. Future studies on 3-Amino-5-fluoropicolinaldehyde may explore its utility as a building block for developing compounds with improved pharmacokinetic properties and enhanced target selectivity.
Analytical Methods for Characterization
The characterization of 3-Amino-5-fluoropicolinaldehyde typically involves a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide valuable information about the structural features of the compound
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Infrared (IR) Spectroscopy: Identifies key functional groups, including the aldehyde (C=O stretch), amino (N-H stretches), and C-F bond
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Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns for structural elucidation
Chromatographic Methods
Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of 3-Amino-5-fluoropicolinaldehyde and monitoring reactions involving this compound.
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